molecular formula C18H18N2O4 B14677415 4,4'-Azodibenzyl alcohol diacetate CAS No. 37797-31-2

4,4'-Azodibenzyl alcohol diacetate

Cat. No.: B14677415
CAS No.: 37797-31-2
M. Wt: 326.3 g/mol
InChI Key: FWJNKQOPFKTOHO-UHFFFAOYSA-N
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Description

4,4’-Azodibenzyl alcohol diacetate is an organic compound with the molecular formula C18H18N2O4. It consists of 18 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is a derivative of azobenzene, where the benzyl alcohol groups are acetylated. It is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Azodibenzyl alcohol diacetate typically involves the acetylation of 4,4’-Azodibenzyl alcohol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride.

Industrial Production Methods

While specific industrial production methods for 4,4’-Azodibenzyl alcohol diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar conditions as mentioned above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4’-Azodibenzyl alcohol diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can lead to the formation of 4,4’-Azodibenzyl alcohol.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 4,4’-Azodibenzyl alcohol.

    Substitution: Formation of various substituted azobenzene derivatives.

Scientific Research Applications

4,4’-Azodibenzyl alcohol diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4,4’-Azodibenzyl alcohol diacetate involves its ability to undergo various chemical transformations. The molecular targets and pathways include:

    Enzymatic Hydrolysis: The acetyl groups can be hydrolyzed by esterases, releasing the active 4,4’-Azodibenzyl alcohol.

    Redox Reactions: The azo group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound, known for its photoisomerization properties.

    4,4’-Azodibenzyl alcohol: The non-acetylated form, which has different reactivity and applications.

    4,4’-Azodibenzyl acetate: A mono-acetylated derivative with distinct chemical properties.

Uniqueness

4,4’-Azodibenzyl alcohol diacetate is unique due to its dual acetylation, which imparts specific chemical reactivity and stability. This makes it particularly useful in applications requiring controlled release of the active alcohol or specific reactivity in synthetic pathways.

Properties

CAS No.

37797-31-2

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

[4-[[2-(acetyloxymethyl)phenyl]diazenyl]phenyl]methyl acetate

InChI

InChI=1S/C18H18N2O4/c1-13(21)23-11-15-7-9-17(10-8-15)19-20-18-6-4-3-5-16(18)12-24-14(2)22/h3-10H,11-12H2,1-2H3

InChI Key

FWJNKQOPFKTOHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)N=NC2=CC=CC=C2COC(=O)C

Origin of Product

United States

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